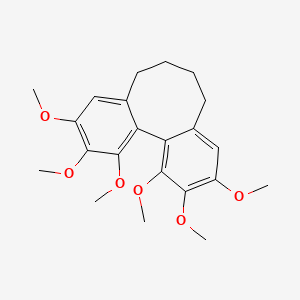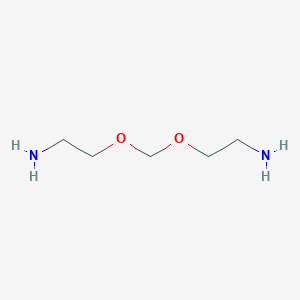
4-(Methylthio)phenyl Chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)phenyl Chloroformate: is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. The compound is characterized by the presence of a chloroformate group attached to a p-methylthiophenyl moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)phenyl Chloroformate typically involves the reaction of p-methylthiophenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{p-Methylthiophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phosgene gas requires stringent safety measures due to its highly toxic nature.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylthio)phenyl Chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases: Such as pyridine, used to neutralize HCl formed during reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Applications De Recherche Scientifique
Chemistry: 4-(Methylthio)phenyl Chloroformate is used as a reagent in organic synthesis, particularly in the protection of hydroxyl and amino groups. It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing protective groups. This modification is crucial in studying the structure and function of biomolecules.
Medicine: The compound is used in the synthesis of active pharmaceutical ingredients (APIs). It serves as an intermediate in the production of drugs that require specific functional groups for their activity.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)phenyl Chloroformate involves the formation of reactive intermediates that facilitate the introduction of protective groups onto target molecules. The chloroformate group reacts with nucleophiles, such as amines and alcohols, to form stable carbamates and carbonate esters. These reactions are essential in protecting functional groups during multi-step synthesis processes.
Comparaison Avec Des Composés Similaires
Methyl chloroformate: A simpler chloroformate used in similar reactions.
Benzyl chloroformate: Used to introduce the Cbz (carboxybenzyl) protecting group.
Fluorenylmethyloxycarbonyl chloride: Used to introduce the FMOC protecting group.
Uniqueness: 4-(Methylthio)phenyl Chloroformate is unique due to the presence of the p-methylthiophenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the protection of functional groups and the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H7ClO2S |
|---|---|
Poids moléculaire |
202.66 g/mol |
Nom IUPAC |
(4-methylsulfanylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H7ClO2S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3 |
Clé InChI |
BHAWTBKMSWHSIP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-](/img/structure/B8701935.png)


![1-Nitrodibenzo[b,d]thiophen-4-ol](/img/structure/B8701954.png)
![7-Chloro-2-(2,3-dimethoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8701960.png)



